molecular formula C29H23F3N4 B10912232 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10912232
M. Wt: 484.5 g/mol
InChI Key: WLHFJNAFHCPUSY-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 3,5-bis(4-methylphenyl)-1H-pyrazole with 4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine under controlled conditions. The reaction is often catalyzed by a base such as sodium acetate and conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development and other applications where these properties are desirable.

Properties

Molecular Formula

C29H23F3N4

Molecular Weight

484.5 g/mol

IUPAC Name

2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H23F3N4/c1-18-4-10-21(11-5-18)24-17-27(29(30,31)32)34-28(33-24)36-26(23-14-8-20(3)9-15-23)16-25(35-36)22-12-6-19(2)7-13-22/h4-17H,1-3H3

InChI Key

WLHFJNAFHCPUSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C(F)(F)F

Origin of Product

United States

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